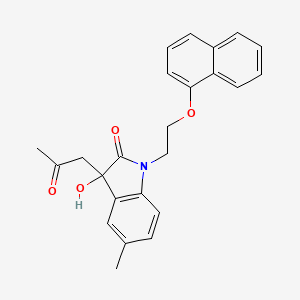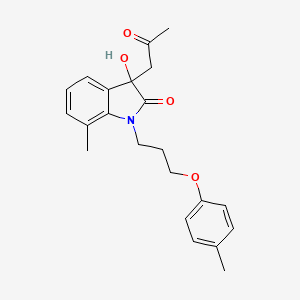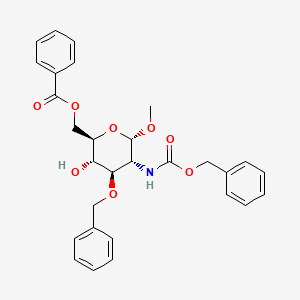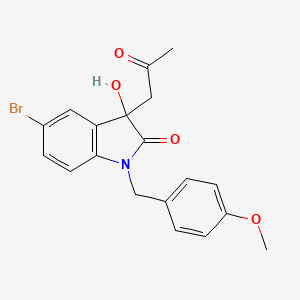
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one
Übersicht
Beschreibung
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one, also known as BRM, is a synthetic compound that belongs to the class of indolin-2-one derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is not fully understood. However, it has been suggested that this compound exerts its antitumor and anti-inflammatory effects through the inhibition of various signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Zhang et al., 2017). This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation (Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2017), this compound was found to induce cell cycle arrest and apoptosis in human gastric cancer cells. In another study, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018). These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its high purity and stability. This compound is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations (Zhang et al., 2017).
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and its potential targets in various signaling pathways. Additionally, future studies could investigate the potential toxicity of this compound and its effects on different cell types.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis of this compound involves the reaction between 4-methoxybenzylamine, 3-bromo-1-(2-oxopropyl)indolin-2-one, and acetic anhydride in the presence of a catalyst. This compound has been shown to have antitumor and anti-inflammatory properties, and its mechanism of action may involve the inhibition of various signaling pathways. However, the potential toxicity of this compound should be taken into consideration in future studies.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been studied extensively for its potential applications in various fields. In pharmacology, this compound has been shown to have antitumor and anti-inflammatory properties. In a study conducted by Zhang et al. (2017), this compound was found to inhibit the growth of human gastric cancer cells through the induction of cell cycle arrest and apoptosis. In another study, this compound was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018).
Eigenschaften
IUPAC Name |
5-bromo-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-12(22)10-19(24)16-9-14(20)5-8-17(16)21(18(19)23)11-13-3-6-15(25-2)7-4-13/h3-9,24H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNMGWDEAFJVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
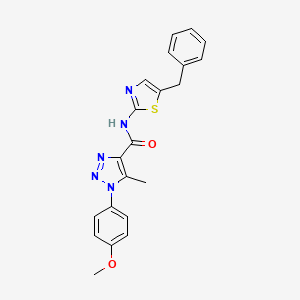
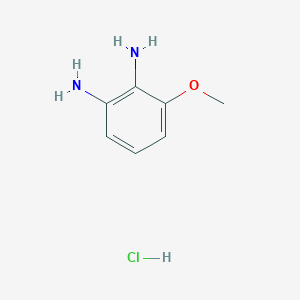
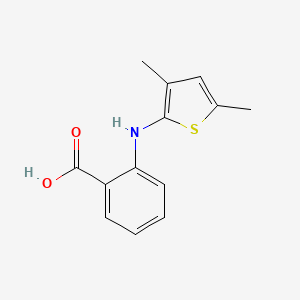
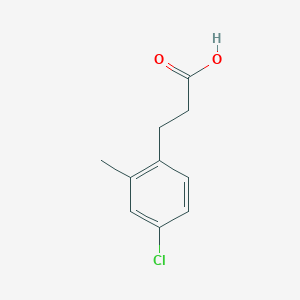
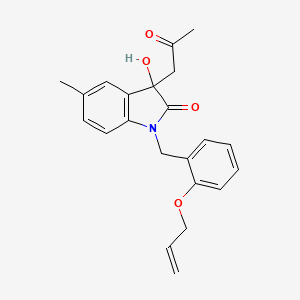
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)

